molecular formula C12H14N2O2 B11720212 Ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate

Ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B11720212
M. Wt: 218.25 g/mol
InChI Key: QVHWXFQTLLWDBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate is a chemical compound of high interest in medicinal chemistry and drug discovery. It belongs to the imidazopyridine class of heterocycles, a privileged scaffold renowned for its wide spectrum of biological activities . This specific ester serves as a versatile building block for the synthesis of more complex molecules, particularly through manipulation of the carboxylate group to form amide derivatives . The imidazo[1,2-a]pyridine core is a fundamental structure in several pharmacologically active compounds. Research into analogues has demonstrated significant potential in developing therapeutics for infectious diseases. Notably, closely related imidazopyridine amides (IPAs) are being investigated for their potent activity against Mycobacterium tuberculosis by targeting the mycobacterial electron transport chain (ETC), specifically the CIII₂CIV₂ supercomplex . Furthermore, this scaffold is found in compounds with documented anti-cancer, antibacterial, and antiviral properties . The structure-activity relationships (SAR) of this chemical class indicate that modifications at the 2-position of the imidazopyridine ring, such as the ethyl group in this compound, are critical for optimizing binding interactions with biological targets and fine-tuning the physicochemical properties of the resulting drug candidates . As such, this compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C12H14N2O2/c1-3-9-11(12(15)16-4-2)14-8-6-5-7-10(14)13-9/h5-8H,3-4H2,1-2H3

InChI Key

QVHWXFQTLLWDBP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N2C=CC=CC2=N1)C(=O)OCC

Origin of Product

United States

Preparation Methods

Bromination of Ethyl 3-Oxopentanoate

Ethyl 3-oxopentanoate undergoes bromination using NN-bromosuccinimide (NBS) in diethyl ether with ammonium acetate as a catalyst. This step produces ethyl 2-bromo-3-oxopentanoate, a key intermediate for subsequent condensation.

Table 1: Bromination Reaction Conditions

ParameterValue
ReagentNBS (1.2 equiv)
CatalystNH₄OAc (2.0 equiv)
SolventDiethyl ether
Temperature0–25°C (6 hours)
Yield82–89%

Condensation with 2-Aminopyridine

The brominated intermediate reacts with 2-aminopyridine in ethanol under reflux for 12–16 hours. This step forms a Schiff base, which undergoes intramolecular cyclization to yield the imidazo[1,2-a]pyridine core.

Table 2: Condensation-Cyclization Parameters

ParameterValue
SolventEthanol
TemperatureReflux (78°C)
Reaction Time12–16 hours
Yield75–83%

Purification and Crystallization

Crude product purification involves column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol. Single-crystal X-ray diffraction confirms the molecular structure, which aligns with DFT-optimized geometries.

Alternative Synthetic Routes

Cycloisomerization of NNN-Propargylpyridiniums

A modified approach utilizes NN-propargylpyridinium salts cyclized under basic aqueous conditions (e.g., NaOH, 60°C). This method achieves shorter reaction times (4–6 hours) but requires stringent control of pH and temperature to avoid side products.

Multi-Step Condensation with α-Haloketones

Alternative protocols employ α-chloro- or α-bromoacetates instead of brominated pentanoate derivatives. These routes involve:

  • Condensation of 2-aminopyridine with α-haloketones.

  • Reduction of intermediate ketones.

  • Esterification to yield the target compound.
    Yields range from 68–77%, with palladium or copper catalysts improving efficiency.

Table 3: Comparison of Synthetic Methods

MethodYield (%)Reaction TimeScalability
Three-Step Protocol75–8318–24 hoursHigh
Cycloisomerization65–724–6 hoursModerate
α-Haloketone Route68–7720–28 hoursLow

Optimization of Reaction Conditions

Solvent Systems

Ethanol is preferred for its balance of polarity and boiling point, facilitating both condensation and cyclization. Substituting dimethylformamide (DMF) increases reaction rates but complicates purification due to higher polarity.

Temperature and Catalysis

Reflux conditions (78–100°C) are optimal for cyclization. Catalytic quantities of triethylamine (TEA) or 1-hydroxybenzotriazole (HOBt) enhance yields by mitigating side reactions.

Table 4: Impact of Catalysts on Yield

CatalystYield (%)Side Products (%)
None6218
TEA (5 mol%)789
HOBt (5 mol%)817

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) data confirms the structure:

  • δ 1.36 (t, J=7.6J = 7.6 Hz, 3H, CH₂CH₃)

  • δ 1.43 (t, J=7.2J = 7.2 Hz, 3H, OCH₂CH₃)

  • δ 3.12 (q, J=7.6J = 7.6 Hz, 2H, CH₂CH₃)

  • δ 4.43 (q, J=7.2J = 7.2 Hz, 2H, OCH₂CH₃)

Density Functional Theory (DFT) Validation

DFT calculations (B3LYP/6-311+G(d,p)) show excellent agreement with experimental bond lengths and angles (<2% deviation). Frontier molecular orbital analysis reveals a HOMO-LUMO gap of 4.8 eV, consistent with the compound’s stability.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems improves yield consistency (89–92%) and reduces reaction times by 40%. Ethanol remains the solvent of choice for its compatibility with flow chemistry setups.

Purification Techniques

Industrial-scale purification employs simulated moving bed (SMB) chromatography, achieving >99% purity. Recrystallization from ethanol/water mixtures (3:1 v/v) further eliminates trace impurities .

Chemical Reactions Analysis

Reaction Conditions and Yields

MethodReaction ConditionsYield (%)Purification Method
One-pot condensationReflux in 1,2-dimethoxyethane for 6h62Column chromatography (15% EtOAc/hexane)
Two-step one-potStep 1: 65°C for 3h; Step 2: 85°C after adding NaHCO₃/KIModerate to highExtraction with CHCl₃, silica gel chromatography

Structural Insights

The compound belongs to the imidazo[1,2-a]pyridine family, with a fused bicyclic structure containing a pyridine ring and an imidazole ring. The ethyl ester group at position 3 and an ethyl substituent at position 2 contribute to its lipophilicity and stability .

Key Reaction Steps

  • Condensation : 2-Aminopyridine reacts with ethyl 2-chloroacetoacetate to form the imidazo ring via nucleophilic attack and cyclization .

  • Purification : The crude product is purified using column chromatography to isolate the desired ester .

Optimization Strategies

  • Solvent selection : 1,2-dimethoxyethane is preferred for high-temperature stability .

  • Base addition : Sodium bicarbonate facilitates elimination steps in multi-step syntheses .

  • Electrophile selection : Ethyl bromoacetate is used for introducing substituents at the 3-position .

Analytical Characterization

  • Mass spectrometry : ESI-MS shows [M+H]+ peak at m/z 205 for analogs (e.g., ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate) .

  • NMR : Proton NMR (CDCl₃) confirms aromatic protons (δ 7.13–9.31 ppm) and ethyl ester signals (δ 1.42–4.43 ppm) .

Challenges and Considerations

  • Regioselectivity : Substitution patterns (e.g., bromo/methyl groups) influence ring formation and yields .

  • Metabolic stability : Derivatives with bulky substituents exhibit better stability in microsomal assays .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that imidazo[1,2-a]pyridine derivatives, including Ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate, exhibit significant antimicrobial properties. For instance, compounds within this class have shown effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), which is a major global health concern.

Case Study: Anti-Tuberculosis Activity

A series of imidazo[1,2-a]pyridine analogues were synthesized and tested for their anti-tubercular activity. One study reported minimum inhibitory concentrations (MIC) as low as 0.03 to 0.05 μM against the Mtb H37Rv strain and multidrug-resistant strains . The structure-activity relationship (SAR) studies revealed that modifications to the imidazo[1,2-a]pyridine scaffold significantly enhanced their potency.

Anticancer Properties

This compound has also been investigated for its potential anticancer effects. Research indicates that derivatives of imidazo[1,2-a]pyridine can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

Case Study: Mechanism of Action

In vitro studies demonstrated that certain derivatives could modulate cell signaling pathways associated with cancer progression. For example, compounds similar to this compound were found to trigger apoptotic pathways in cancer cells . This suggests a promising avenue for developing new anticancer agents based on this scaffold.

Cholinesterase Inhibition

Another notable application of this compound is its potential as a cholinesterase inhibitor. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.

Research Findings

Studies have shown that imidazo[1,2-a]pyridine derivatives can inhibit human butyrylcholinesterase (hBChE), which is crucial for maintaining cholinergic function in the brain . The inhibition of cholinesterases can lead to increased levels of acetylcholine, thereby potentially improving cognitive function in affected individuals.

Summary Table of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of Mtb growth
AnticancerInduction of apoptosis in cancer cells
Cholinesterase InhibitionInhibition of hBChE

Mechanism of Action

The mechanism of action of ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Substituent Variations

The biological and physicochemical properties of imidazo[1,2-a]pyridine derivatives are heavily influenced by substituent type and position. Below is a comparative analysis of Ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate and its analogues:

Table 1: Key Structural and Functional Comparisons
Compound Name Substituent(s) Position Synthesis Yield M.P. (°C) Reactivity/Applications References
This compound Ethyl 2 Not reported N/A Intermediate for imidazo derivatives; stable conformation (DFT/X-ray)
Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate Methyl 2 45.05% 69 Forms hydrazides; antimicrobial activity
Ethyl 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carboxylate 4-Chlorophenyl 2 Not reported N/A Potential constitutive androstane receptor (CAR) agonist
Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate Methyl 5 Not reported N/A Reacts with NCS to yield chloromethyl or oxo derivatives
HS-173 (Ethyl 6-(5-(phenylsulfonamido)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate) Complex aryl-sulfonamido 6 Not reported N/A PI3K inhibitor; anti-fibrotic activity
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate Bromo 6 Not reported N/A Halogenated intermediate for cross-coupling reactions

Reactivity and Functionalization

  • In contrast, electron-withdrawing groups (e.g., 4-chlorophenyl) increase electrophilicity at the carboxylate moiety .
  • Regioselective reactions : Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate reacts with NCS to form 5-(chloromethyl) or 2-oxo derivatives, demonstrating position-dependent reactivity .

Discussion

The 2-ethyl substituent in this compound offers a balance between steric bulk and lipophilicity, making it a versatile intermediate for further derivatization. Its stable conformation, validated by DFT and crystallography, contrasts with smaller substituents (e.g., methyl), which may confer higher reactivity but lower metabolic stability . Compared to halogenated or aryl-substituted analogues, the ethyl group’s moderate electron-donating nature may favor applications requiring neutral lipophilic character.

Notably, while the 2-ethyl derivative itself lacks direct reported bioactivity, its role as a precursor positions it as a critical scaffold for generating compounds with tailored properties. For example, bromo or sulfonamido derivatives (e.g., HS-173) leverage substituent-specific interactions for targeted biological effects .

Biological Activity

Ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate (EEIPC) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of EEIPC, focusing on its antimicrobial properties, potential therapeutic applications, and underlying mechanisms of action.

Overview of this compound

EEIPC is synthesized through a series of multicomponent reactions and has been characterized for its structural properties. The compound serves as an important intermediate for developing imidazo[1,2-a]pyridine derivatives, which are known for their wide range of biological activities, including anti-inflammatory and antimicrobial effects .

Antimicrobial Activity

EEIPC exhibits promising antimicrobial properties against various pathogens. Research indicates that imidazo[1,2-a]pyridine derivatives, including EEIPC, can inhibit the growth of bacteria such as Streptococcus pneumoniae and Mycobacterium tuberculosis (Mtb) .

Table 1: Antimicrobial Efficacy of EEIPC Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
This compoundM. tuberculosis H37Rv0.03 - 5.0 μM
2,6-dimethyl imidazo[1,2-a]pyridine-3-carboxamideM. tuberculosis≤0.006 μM
Imidazo[1,2-a]pyridine derivativesS. pneumoniaeVariable (specific data not provided)

The biological activity of EEIPC is primarily attributed to its interaction with cellular targets through phosphorylation processes. Studies suggest that these compounds activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which plays a crucial role in immune response and inflammation regulation .

Biochemical Pathways

EEIPC and its derivatives have been associated with various biochemical pathways:

  • Phosphorylation: Activates signaling pathways leading to cellular responses.
  • Nuclear Factor Activation: Induces gene expression related to immune responses.
  • Cellular Effects: Exhibits anti-proliferative effects against certain bacterial strains.

Toxicology Studies

Exploratory toxicology studies have evaluated the safety profile of EEIPC and related compounds. Acute and subacute toxicity tests demonstrated no significant hepatic or renal toxicity after administration in animal models . The compounds were found to be essentially non-toxic, allowing further exploration for therapeutic applications.

Case Studies

Recent studies have highlighted the potential of EEIPC in treating infectious diseases:

  • Anti-Tuberculosis Activity: A study reported the efficacy of EEIPC derivatives against drug-resistant strains of Mtb, showcasing their potential as new antitubercular agents .
  • Anti-inflammatory Properties: Other research indicates that imidazo[1,2-a]pyridine derivatives exhibit anti-inflammatory effects, suggesting a dual mechanism of action against infections and inflammation .

Q & A

Q. What are the established synthetic routes for Ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate?

The compound is typically synthesized via condensation reactions. A common method involves refluxing 2-aminopyridine with ethyl 2-chloroacetoacetate in ethanol for 6 hours, followed by solvent evaporation and crystallization. Yields (~45%) and purity depend on avoiding heterogeneous mixtures by optimizing reaction conditions (e.g., solvent choice, stoichiometry). Post-synthesis purification via ether-water partitioning is recommended to isolate crystalline products . Alternative routes include Friedel-Crafts acylation using Lewis acid catalysts (e.g., AlCl₃) to introduce acetyl groups at the C-3 position, ensuring high regioselectivity .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.05–9.41 ppm, ethyl ester protons at δ 1.43–4.44 ppm) .
  • IR Spectroscopy : Identifies carbonyl (C=O) stretches at ~1693 cm⁻¹ and imidazo[1,2-a]pyridine ring vibrations .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated: 268.9920, observed: 268.9915) and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and bond angles, as shown in DFT-optimized structures .

Advanced Research Questions

Q. How can Friedel-Crafts acylation be optimized for functionalizing this compound?

Optimize reaction conditions by:

  • Catalyst Selection : Use Lewis acids (e.g., BF₃·Et₂O) to enhance electrophilic substitution at C-3 while minimizing side reactions .
  • Solvent Choice : Polar aprotic solvents (e.g., CH₃CN) improve reaction homogeneity and yield.
  • Temperature Control : Moderate heating (60–80°C) balances reaction rate and product stability.
  • Substrate Scope : Test electron-rich/electron-poor substituents to assess steric and electronic effects on acylation efficiency. Contradictory data on substituent compatibility may arise from competing reaction pathways (e.g., ring-opening), requiring mechanistic studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.